An In-depth Technical Guide to the Physicochemical Properties of 2-(3-(Aminomethyl)oxetan-3-yl)acetic Acid
An In-depth Technical Guide to the Physicochemical Properties of 2-(3-(Aminomethyl)oxetan-3-yl)acetic Acid
Foreword: The Rising Prominence of the Oxetane Motif in Modern Drug Discovery
The relentless pursuit of novel chemical matter with enhanced pharmacological profiles has led medicinal chemists to explore beyond the traditional boundaries of molecular design. In this context, strained ring systems have emerged as a compelling strategy to modulate the physicochemical and biological properties of drug candidates. Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention for its unique ability to confer improved aqueous solubility, metabolic stability, and lipophilicity, while also influencing the conformation of parent molecules.[1][2][3] This guide focuses on a specific exemplar of this class, 2-(3-(aminomethyl)oxetan-3-yl)acetic acid, a fascinating zwitterionic molecule that embodies the potential of oxetane-based scaffolds in the design of next-generation therapeutics. By dissecting its predicted physicochemical properties and outlining robust methodologies for its synthesis and characterization, we aim to provide researchers, scientists, and drug development professionals with a comprehensive technical resource to unlock the potential of this and related oxetane-containing compounds.
Molecular Structure and Inherent Physicochemical Characteristics
2-(3-(Aminomethyl)oxetan-3-yl)acetic acid (CAS Number: 1373923-02-4) is a non-proteinogenic amino acid characterized by a unique 3,3-disubstituted oxetane core.[4] Its structure, presented below, reveals the presence of both a primary aminomethyl group and a carboxylic acid moiety, rendering it a zwitterionic compound at physiological pH.
Caption: 2D representation of 2-(3-(aminomethyl)oxetan-3-yl)acetic acid.
The inherent strain of the oxetane ring, with a puckering angle of approximately 8.7°, and the presence of the oxygen heteroatom significantly influence the molecule's properties.[5] The oxygen lone pairs are highly accessible, making the oxetane a potent hydrogen bond acceptor, a feature that can be strategically employed in drug design to enhance interactions with biological targets.[1]
Predicted Physicochemical Parameters
While extensive experimental data for this specific molecule is not publicly available, its physicochemical properties can be reliably predicted based on its structural features and the well-documented behavior of analogous compounds.
| Property | Predicted Value/Characteristic | Rationale and Key Considerations |
| Molecular Formula | C₆H₁₁NO₃ | - |
| Molecular Weight | 145.16 g/mol | [4][6] |
| pKa₁ (Carboxylic Acid) | ~2.5 - 3.5 | The electron-withdrawing nature of the adjacent oxetane ring is expected to increase the acidity of the carboxylic acid group compared to a simple alkyl carboxylic acid. |
| pKa₂ (Ammonium) | ~9.0 - 10.0 | The primary amine's basicity is influenced by the oxetane moiety. The precise pKa will depend on the interplay of inductive effects and the local chemical environment. |
| Isoelectric Point (pI) | ~5.7 - 6.7 | Calculated as the average of pKa₁ and pKa₂. This is the pH at which the molecule carries no net electrical charge.[7] |
| logP (Octanol-Water Partition Coefficient) | -2.0 to -1.0 | The zwitterionic nature at neutral pH and the presence of the polar oxetane ring and ionizable groups suggest low lipophilicity and high hydrophilicity.[8] |
| Aqueous Solubility | High | The zwitterionic character and the hydrogen bonding capacity of the oxetane, amino, and carboxyl groups are expected to result in excellent solubility in aqueous media.[3] |
Strategic Synthesis of 2-(3-(Aminomethyl)oxetan-3-yl)acetic Acid
The synthesis of 3,3-disubstituted oxetanes often presents unique challenges due to the strained nature of the ring. However, several robust synthetic strategies have been developed that can be adapted for the preparation of the target molecule.[9][10] The following proposed synthetic route leverages commercially available starting materials and employs well-established chemical transformations.
Caption: Proposed synthetic pathway for the target molecule.
Detailed Experimental Protocol for Synthesis
Step 1: Synthesis of 3-Cyano-3-hydroxyoxetane
-
To a solution of oxetan-3-one (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add zinc iodide (0.1 eq).
-
Slowly add trimethylsilyl cyanide (TMSCN) (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product, which can be used in the next step without further purification.
Step 2: Synthesis of Oxetane-3,3-dicarbonitrile
-
Dissolve the crude 3-cyano-3-hydroxyoxetane (1.0 eq) in water.
-
Add potassium cyanide (KCN) (1.2 eq) in portions at room temperature.
-
Stir the reaction mixture for 24 hours.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of 3-(Aminomethyl)oxetane-3-carbonitrile
-
In a high-pressure reactor, dissolve oxetane-3,3-dicarbonitrile (1.0 eq) in methanol saturated with ammonia.
-
Add Raney Nickel (a catalytic amount) to the solution.
-
Pressurize the reactor with hydrogen gas (50 bar) and stir at 50 °C for 16 hours.
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Step 4: Synthesis of Methyl 2-(3-(aminomethyl)oxetan-3-yl)acetate
-
Suspend the crude 3-(aminomethyl)oxetane-3-carbonitrile (1.0 eq) in methanol and cool to 0 °C.
-
Bubble hydrogen chloride gas through the solution for 1 hour.
-
Seal the reaction vessel and stir at room temperature for 48 hours.
-
Add water to the reaction mixture and stir for an additional 24 hours to hydrolyze the intermediate imino ester.
-
Concentrate the reaction mixture under reduced pressure.
-
Basify the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3x).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.
Step 5: Synthesis of 2-(3-(Aminomethyl)oxetan-3-yl)acetic acid
-
Dissolve the methyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (1:1).
-
Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature for 6 hours.
-
Acidify the reaction mixture to pH ~6 with 1M hydrochloric acid.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify by recrystallization from a mixture of ethanol and water to yield the final product as a white solid.
Comprehensive Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity, purity, and structural integrity of the synthesized 2-(3-(aminomethyl)oxetan-3-yl)acetic acid. The zwitterionic nature of the molecule necessitates specific analytical approaches.
Caption: Workflow for the analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the oxetane ring protons, typically in the range of 4.0-5.0 ppm as triplets or multiplets. The methylene protons of the aminomethyl and acetic acid groups will appear as singlets or AB quartets depending on their magnetic equivalence. The amine protons may appear as a broad singlet.[11][12]
-
¹³C NMR: The carbon NMR spectrum will provide key information about the carbon framework. The quaternary carbon of the oxetane ring will be observed around 70-80 ppm, while the other oxetane carbons will appear slightly downfield. The carbonyl carbon of the carboxylic acid will be in the range of 170-180 ppm.[13][14]
Protocol for NMR Analysis:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as D₂O or DMSO-d₆. The choice of solvent is critical for observing exchangeable protons.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Perform 2D NMR experiments, such as COSY and HSQC, to aid in the assignment of proton and carbon signals.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and obtaining information about the fragmentation pattern.
-
High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) in positive ion mode is suitable for this zwitterionic compound. The expected [M+H]⁺ ion should be observed at m/z 146.0761, confirming the elemental composition of C₆H₁₁NO₃.[4][15]
Protocol for MS Analysis:
-
Prepare a dilute solution of the sample in a mixture of water and methanol with 0.1% formic acid to promote protonation.
-
Infuse the sample into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range.
-
Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to analyze the fragmentation pattern, which can provide further structural confirmation.[16][17]
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of the synthesized compound. The analysis of zwitterions can be challenging, often requiring specialized columns and mobile phases.[18][19]
Protocol for HPLC Purity Assessment:
-
Column: A mixed-mode column (e.g., reversed-phase/ion-exchange) or a HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for good retention and peak shape of this polar, zwitterionic analyte.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium acetate) is typically effective. The pH of the aqueous phase should be controlled to optimize the ionization state of the analyte.
-
Detection: UV detection at a low wavelength (e.g., 200-210 nm) or, ideally, coupling to a mass spectrometer (LC-MS) for enhanced specificity.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
-
Analysis: Inject the sample and run the gradient method. The purity is determined by integrating the peak area of the main component relative to the total peak area.
Conclusion and Future Perspectives
2-(3-(Aminomethyl)oxetan-3-yl)acetic acid represents a compelling molecular scaffold that marries the beneficial properties of the oxetane ring with the versatile functionality of an amino acid. This guide has provided a comprehensive overview of its predicted physicochemical properties and detailed, actionable protocols for its synthesis and analytical characterization. The insights and methodologies presented herein are intended to empower researchers to explore the full potential of this and other novel oxetane-containing building blocks in the design of innovative therapeutics with optimized drug-like properties. The continued exploration of such unique chemical spaces will undoubtedly be a key driver of future success in drug discovery.
References
-
Cenmed Enterprises. 2-[3-(aminomethyl)oxetan-3-yl]acetic acid (C007B-443085). [Link]
-
SIELC Technologies. LC Analysis of Zwitterions with Ion-Free Mobile Phase. [Link]
-
LCGC International. Peptide Analysis: Zwitterionic Chiral Ion-Exchangers as Complementary Option to HILIC and to Reversed-Phase Chromatography. [Link]
-
PubMed. Quantitative Determination of Zwitterionic Detergents Using Salt-Induced Phase Separation of Triton X-100. [Link]
-
Chemistry Stack Exchange. Why can zwitterions be difficult detect by HPLC-MS?. [Link]
-
Chromatography Forum. HPLC method dev strategies for Zwitterions. [Link]
-
Chemaxon. logP and logD calculations. [Link]
-
Scribd. Determination of Pka and Pi Values of Amino Acids Through Titration. [Link]
-
ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]
-
Beilstein Journals. Oxetanes: formation, reactivity and total syntheses of natural products. [Link]
-
PMC - NIH. Applications of oxetanes in drug discovery and medicinal chemistry. [Link]
- Google Patents. EP0750747B1 - Identification of amino acids by mass spectrometry.
-
Taylor & Francis Online. Synthetic oxetanes in drug discovery: where are we in 2025?. [Link]
-
MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]
-
PubMed. Oxetanes in drug discovery: structural and synthetic insights. [Link]
-
Master Organic Chemistry. Isoelectric Points of Amino Acids (and How To Calculate Them). [Link]
-
Wiley-VCH. 1 Mass Spectrometry of Amino Acids and Proteins. [Link]
-
MDPI. Amino Acetophenones for Natural Product Analogs. [Link]
-
MDPI. Chemical Space Exploration of Oxetanes. [Link]
-
eGyanKosh. DETERMINATION OF pKa OF GLYCINE. [Link]
-
The Repository at St. Cloud State. The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. [Link]
-
PMC. Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability. [Link]
-
ResearchGate. Oxetanes in naturally occurring bioactive molecules.. [Link]
-
MDPI. Synthesis and Characterization of Energetic Oxetane Derivatives and Nitrogen-rich Energetic Materials. [Link]
-
PubMed. Comparison of straight chain and cyclic unnatural amino acids embedded in the core of staphylococcal nuclease. [Link]
-
ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]
-
ResearchGate. 1 H NMR spectra (CDCl 3 ) of oxetane and POx (Table II, Run 1).. [Link]
-
PMC. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. [Link]
-
MDPI. Current development of bicyclic peptides. [Link]
-
Creative Biostructure. Peptide Crystallization. [Link]
-
ResearchGate. Synthesis of 3,3-disubstituted oxetane building blocks | Request PDF. [Link]
Sources
- 1. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 2. LogP and logD calculations - Documentation [docs.chemaxon.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
- 5. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein pKa calculations [bionity.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. dl.chemaxon.com [dl.chemaxon.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 14. chemrxiv.org [chemrxiv.org]
- 15. What Is the Principle of Determining Amino Acids by Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 16. EP0750747B1 - Identification of amino acids by mass spectrometry - Google Patents [patents.google.com]
- 17. application.wiley-vch.de [application.wiley-vch.de]
- 18. Protein pKa calculations - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
2-(3-(aminomethyl)oxetan-3-yl)acetic acid
Protonated Oxetane (Activated)
Ring-Opened Product
Lactone Isomer
